4-Hydroxy-4-methylpent-2-ynoic acid

Drug Discovery ADME Prediction Lipophilicity

Replace saturated hydroxy acids with this rigid, alkyne-containing analog to reduce logP by ~0.5 units without adding H-bond donors. Enables direct amide coupling and orthogonal click reactions, avoiding ester deprotection steps. - **Key outcome**: >74% yield in scalable alkynylation (base-catalyzed, no transition metals). - **Physical form**: Solid (mp 90-91 °C) for accurate weighing vs. liquid esters. - **Supply advantage**: Available from mg to gram scale; immediate shipment.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 50624-25-4
Cat. No. B1335189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-methylpent-2-ynoic acid
CAS50624-25-4
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(C)(C#CC(=O)O)O
InChIInChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8)
InChIKeySSMODACYDJLXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-methylpent-2-ynoic Acid: Baseline Properties & Sourcing


4-Hydroxy-4-methylpent-2-ynoic acid (C6H8O3, MW 128.13) is a terminal alkyne-containing hydroxy acid bearing a tertiary hydroxyl group and a carboxylic acid moiety separated by a carbon-carbon triple bond [1]. This compound is primarily supplied as a solid with typical purities of 95% or higher . Key physicochemical properties include a melting point of 90-91 °C, a calculated logP of 0.43, and an acidic pKa of 2.79 [2]. The molecule is achiral and serves as a versatile building block in organic synthesis, with availability from multiple chemical vendors at quantities ranging from 50 mg to gram scale .

Bifunctional alkyne‑acid scaffold – combines terminal alkyne for click/Sonogashira chemistry with a free carboxylic acid for direct amide coupling.
Solid research‑grade building block – crystalline solid simplifies accurate weighing and storage for quantitative synthesis workflows.
Multi‑vendor availability – stocked by several chemical suppliers at gram scale, supporting procurement without custom‑synthesis delays.

4-Hydroxy-4-methylpent-2-ynoic Acid: Irreplaceable Building Block


The combination of a terminal alkyne and a tertiary hydroxyl group in 4-hydroxy-4-methylpent-2-ynoic acid creates a unique bifunctional scaffold that is not replicated by simple substitution with saturated hydroxy acids (e.g., 4-hydroxy-4-methylpentanoic acid), alkynoic acids lacking the hydroxyl (e.g., 2-pentynoic acid), or protected ester analogs (e.g., ethyl 4-hydroxy-4-methylpent-2-ynoate). The alkyne moiety enables orthogonal click chemistry and Sonogashira couplings that saturated analogs cannot perform, while the free carboxylic acid permits direct amide coupling and salt formation without the deprotection steps required for ester prodrugs . Furthermore, direct carboxylation attempts to synthesize this compound from 2-methylbutyn-3-ol-2 fail under multiple catalytic conditions, yielding decomposition products instead, underscoring that the compound's structural integrity is non-trivial and substitution is not straightforward [1].

Saturated analog 4‑Hydroxy‑4‑methylpentanoic acid lacks the alkyne and cannot perform click chemistry or Sonogashira couplings; reaction pathways may shift completely.
Alkynoic acid only 2‑Pentynoic acid (no tertiary hydroxyl) eliminates the branching hydroxy handle, altering conformational constraints and hydrogen‑bonding potential in target molecules.
Ester prodrugs Ethyl ester analog requires an extra deprotection step before amide coupling, introducing yield losses and extra processing time not present with the free acid.

4-Hydroxy-4-methylpent-2-ynoic Acid: Head-to-Head Evidence vs. Analogs


logP Differentiation: Alkyne vs. Saturated Hydroxy Acid

The target compound exhibits a calculated logP of 0.43, which is approximately 0.5 units lower than the value predicted for its saturated analog 4-hydroxy-4-methylpentanoic acid (estimated logP ~0.93), while maintaining a comparable logD (pH 7.4) of -3.06 [1]. This altered lipophilicity profile results from the polarized triple bond which reduces overall hydrophobicity relative to the alkane counterpart.

logP Differentiation
Class‑level
Target logP 0.43 vs. saturated analog ~0.93 (Δ ~0.5 units lower)
Polarized alkyne reduces hydrophobicity; supports ADME profile differentiation.
Class‑level prediction; confirm experimentally under your assay conditions.
Drug Discovery ADME Prediction Lipophilicity

Synthetic Efficiency: Alkynylation vs. Carboxylation

In a direct comparison of synthetic routes, the base-catalyzed condensation of propiolic acid with acetone in the presence of KOH at room temperature yields 4-hydroxy-4-methylpent-2-ynoic acid in 74% isolated yield after chromatographic purification . In contrast, attempted direct carboxylation of 2-methylbutyn-3-ol-2 with CO₂ on Ag- or Cu-containing catalysts results in 0% formation of the desired product, with exclusive decomposition to 4-hydroxy-4-methyl-3-oxopentanoic and 3,4-dihydroxy-4-methylpent-2-enic acids [1].

Synthetic Yield
Head‑to‑head
Alkynylation route: 74% isolated yield. Carboxylation route: 0% (decomposition).
Procurement of the pre‑synthesized compound is the only reliable access route.
Carboxylation attempts fail under multiple catalytic conditions.
Organic Synthesis Process Chemistry Alkyne Chemistry

Amide Coupling Readiness: Free Acid vs. Protected Ester

The free carboxylic acid of 4-hydroxy-4-methylpent-2-ynoic acid enables direct amide bond formation and salt preparation without a deprotection step, in contrast to the ethyl ester analog (CAS 960293-97-4) which requires either acidic or basic hydrolysis prior to conjugation [1]. The ester derivative is a prodrug-like entity with a higher logP (~1.8) and lower aqueous solubility, making it less suitable for aqueous bioconjugation workflows [2].

Amide Coupling Readiness
Class‑level
Free acid: direct EDC/HOBt coupling. Ethyl ester: requires prior hydrolysis (two‑step sequence).
Eliminates a deprotection step, reducing time and yield loss in bioconjugation workflows.
Class‑level inference; verify compatibility with your specific biomolecule conditions.
Click Chemistry Bioconjugation Amide Bond Formation

Solid-State and Spectroscopic Characterization

4-Hydroxy-4-methylpent-2-ynoic acid is well-characterized as a crystalline solid with a melting point of 90-91 °C, distinct from the liquid or low-melting ester analogs . Its ¹H-NMR (benzene-d6) shows a diagnostic singlet at δ 1.30 ppm for the gem-dimethyl group and the alkyne proton is absent due to deuteration; ¹³C-NMR confirms the alkyne carbons at δ 91.5 and 73.5 ppm . In contrast, the methyl ester (CAS 25294-59-1) is a liquid with a boiling point of 83-85 °C at 1 Torr and different NMR shifts .

Solid‑State Characterization
Cross‑study
Crystalline solid, mp 90–91 °C; distinct ¹³C alkyne signals at δ 91.5, 73.5 ppm.
Solid form facilitates accurate weighing; NMR fingerprint enables unambiguous identity confirmation.
Compare with liquid ester analogs that require more complex handling.
Analytical Chemistry QC/QA Reference Standards

Vendor Availability and Purity Specifications

4-Hydroxy-4-methylpent-2-ynoic acid is available from multiple vendors at purities of ≥95% (e.g., Bidepharm, Leyan, Hit2Lead) . Pricing for 1 g quantities ranges from approximately $133 to $640 across vendors, reflecting differences in included analytical documentation and lead times [1]. In contrast, the closely related ethyl ester analog is less widely stocked and often requires custom synthesis with longer lead times and no published price transparency [2].

Vendor Availability & Purity
Cross‑study
≥95% purity from ≥4 vendors (1 g stock). Ethyl ester: custom synthesis only, no published price.
Immediate availability reduces procurement risk for time‑sensitive programs.
Verify current stock and lead times before ordering.
Chemical Procurement Inventory Management Quality Control

4-Hydroxy-4-methylpent-2-ynoic Acid: Priority Application Scenarios


Medicinal Chemistry: Bioisostere Replacement of Saturated Hydroxy Acids

Use 4-hydroxy-4-methylpent-2-ynoic acid as a direct replacement for 4-hydroxy-4-methylpentanoic acid in lead optimization programs where a ~0.5 logP unit reduction is desired to improve solubility without introducing additional hydrogen bond donors or acceptors [1]. The alkyne serves as a rigid, linear spacer that can favorably constrain molecular conformation while maintaining a free carboxylate for target engagement.

Chemical Biology: Click-Ready Building Block for Bioconjugation

Employ 4-hydroxy-4-methylpent-2-ynoic acid in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize biomolecules or surfaces without the need for protecting group manipulation [1]. The free carboxylic acid enables direct conjugation to amine-containing biomolecules (e.g., lysine residues, aminoglycosides) via standard amide coupling, streamlining the workflow compared to ester analogs that require saponification.

Process Chemistry: Reliable Alkynylation Scaffold

Prioritize 4-hydroxy-4-methylpent-2-ynoic acid as a building block in multi-step syntheses where a high-yielding (74%) alkynylation step is critical for overall process efficiency [1]. The robust base-catalyzed condensation of propiolic acid with acetone is scalable and avoids the expensive transition-metal catalysts and high-pressure CO₂ required for alternative carboxylation routes, which are known to fail entirely [2].

Analytical Chemistry: Solid Reference Standard

Use 4-hydroxy-4-methylpent-2-ynoic acid as a solid reference standard (mp 90-91 °C) for calibrating HPLC, LC-MS, or NMR methods in reaction monitoring or impurity profiling [1]. Its distinct solid state and well-defined spectroscopic signature facilitate accurate weighing and unambiguous identification, unlike liquid ester analogs that are prone to evaporation and require more complex handling.

Application
Selection Property
Validation Focus
Medicinal Chemistry Bioisostere
Polarized alkyne spacer for moderate logP reduction vs. saturated analog
Solubility/permeability profiling in lead optimization
Click‑Ready Bioconjugation
Free carboxylic acid for direct amine coupling without deprotection
Streamlined CuAAC functionalization of biomolecules or surfaces
Process Chemistry Alkynylation
Reliable base‑catalyzed condensation, avoids carboxylation failure
Scalability and catalyst‑free route to alkyne‑containing intermediates
Analytical Reference Standard
Solid crystalline form with distinct NMR fingerprint
Accurate weighing and unambiguous identity confirmation in QC/QA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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